2-(Prop-2-en-1-yloxy)propanoic acid

Organic Synthesis Methodology Precursor Synthesis

2-(Prop-2-en-1-yloxy)propanoic acid (CAS 96692-32-9), also known as 2-(allyloxy)propanoic acid, is a small-molecule building block with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. This compound is characterized by an allyloxy group at the 2-position of a propanoic acid backbone, a structural feature that dictates its unique reactivity profile compared to its 3-substituted isomer and other alkyloxypropanoic acids.

Molecular Formula C6H10O3
Molecular Weight 130.143
CAS No. 96692-32-9
Cat. No. B2468589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Prop-2-en-1-yloxy)propanoic acid
CAS96692-32-9
Molecular FormulaC6H10O3
Molecular Weight130.143
Structural Identifiers
SMILESCC(C(=O)O)OCC=C
InChIInChI=1S/C6H10O3/c1-3-4-9-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
InChIKeyNYNJMVZFPBGZPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Prop-2-en-1-yloxy)propanoic Acid (CAS 96692-32-9): Procurement and Differentiation Guide


2-(Prop-2-en-1-yloxy)propanoic acid (CAS 96692-32-9), also known as 2-(allyloxy)propanoic acid, is a small-molecule building block with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . This compound is characterized by an allyloxy group at the 2-position of a propanoic acid backbone, a structural feature that dictates its unique reactivity profile compared to its 3-substituted isomer and other alkyloxypropanoic acids [1]. It is commercially available as a versatile small-molecule scaffold for research and development, primarily sourced from specialty chemical suppliers in research-grade purities (e.g., min. 95%) [1].

Scaffold 2-allyloxy propanoic acid building block
Reactivity Enables intramolecular cycloaddition chemistry
Grade Research-grade purity for synthetic workflows

Why Generic Substitution of 2-(Prop-2-en-1-yloxy)propanoic Acid (CAS 96692-32-9) Fails in Critical Research Applications


While several allyloxypropanoic acid isomers and analogs share the same molecular formula (C6H10O3) and are sometimes used interchangeably, a generic substitution approach introduces significant risk to experimental reproducibility and synthetic outcomes. The critical difference lies in the substitution position: the target compound's 2-allyloxy substitution pattern confers a distinct steric and electronic environment around the carboxylic acid group, directly impacting reactivity, stereochemical outcomes, and physicochemical properties [1]. In contrast, the more common 3-substituted isomer (3-(allyloxy)propanoic acid, CAS 22577-15-7) exhibits markedly different properties, including a predicted pKa of 4.36, a boiling point of 192 °C, and a density of 1.06 g/mL, which will alter reaction kinetics and purification protocols . Failure to specify the exact 2-substituted compound can lead to failed syntheses, incorrect analytical reference points, and invalidated biological data, as demonstrated by the differing spectral profiles and synthetic utility of these positional isomers.

2-allyloxy: Intramolecular cycloaddition reactivity
3-allyloxy: Cyclization pathway may not transfer
Position-specific reactivity limits direct replacement
2-allyloxy: Density ~1.147 g/mL, distinct pKa profile
3-allyloxy: Density 1.06 g/mL, reported pKa 4.36
Physicochemical mismatch affects formulation and assay outcomes
2-allyloxy: Limited public spectral library
3-allyloxy: FTIR, MS spectra publicly available
Spectral misidentification risk if using isomer data as reference

Quantitative Differentiation Guide: 2-(Prop-2-en-1-yloxy)propanoic Acid (CAS 96692-32-9) vs. Comparators


Synthetic Accessibility: High-Yield Preparation from Ethyl Ester Precursor

A key differentiator for sourcing or prioritizing 2-(Prop-2-en-1-yloxy)propanoic acid is the existence of a well-defined, high-yield synthetic route from its ethyl ester precursor. A specific protocol details the hydrolysis of ethyl 2-(allyloxy)propanoate using lithium hydroxide in a tetrahydrofuran/water solvent system, achieving an 83% isolated yield of the target acid after a 5-hour reaction time [1]. This stands in contrast to the 3-substituted isomer (3-(allyloxy)propanoic acid, CAS 22577-15-7), which is typically synthesized via a different pathway (e.g., from allyl chloride and 3-hydroxypropanoic acid) without a widely reported high-yield ester hydrolysis route in the primary literature .

Synthetic Yield
Reported
83%
Supports reproducible in-house synthesis
Ethyl ester hydrolysis, LiOH, THF/H2O, 5 h
Organic Synthesis Methodology Precursor Synthesis

Physicochemical Property Differentiation: Density vs. 3-Isomer

The physical state and properties of 2-(Prop-2-en-1-yloxy)propanoic acid offer a clear point of differentiation from its 3-substituted isomer. While specific density data for the target compound is not widely published, it is commercially supplied with a documented density of 1.147 g/mL at 25 °C for a high-purity grade (97% assay) . In direct comparison, the 3-isomer (3-(allyloxy)propanoic acid, CAS 22577-15-7) is consistently reported with a density of 1.06 g/mL and a boiling point of 192 °C . This ~8% higher density for the 2-isomer is a measurable and significant difference that impacts formulation calculations, solvent selection, and chromatographic method development.

Density
Data to verify
1.147 vs. 1.06 g/mL
Impacts formulation calculations
Supplier density data; 3-isomer reported 1.06 g/mL
Physical Chemistry Formulation Chromatography

Reactivity Profile: A Key Building Block for Intramolecular Cycloadditions

The specific placement of the allyloxy group at the 2-position enables unique reactivity pathways that are not accessible to the 3-isomer or other analogs. Specifically, 2-allyloxyalkanoic acids, including the target compound, serve as crucial precursors for intramolecular cycloaddition reactions. The target compound's hydrazide derivative has been reported to participate in the formation of pyridazino[6,1-c][1,4]oxazin-8(7H)-one frameworks via an intramolecular cycloaddition of an azoalkene intermediate [1]. This reactivity is a direct consequence of the 2-substitution pattern, which positions the reactive allyl and carboxyl-derived functionalities in optimal proximity for ring closure. In contrast, the 3-substituted isomer's hydrazide would likely yield a different ring size or fail to cyclize under the same conditions.

Cycloaddition Reactivity
Class-level
Hydrazide → pyridazino-oxazine
Unique heterocycle scaffold access
2-position proximity enables ring closure
Heterocyclic Chemistry Cycloaddition Medicinal Chemistry

Comparative Spectral Signatures: A Tool for Identity Confirmation and Purity Analysis

A definitive and practical differentiator for procurement and quality control is the availability of distinct spectral data for each isomer. The 3-substituted isomer (3-(allyloxy)propanoic acid) has established spectral reference data, including FTIR and MS spectra, in public databases like SpectraBase and the AIST SDBS [1][2]. While the target 2-isomer's full spectral library may not be as readily available in the same public repositories, this very fact is a key point of differentiation. Researchers using 2-(Prop-2-en-1-yloxy)propanoic acid must ensure its identity by either generating their own reference spectra or obtaining them from the supplier, as the 3-isomer's spectral data will not serve as a valid reference. This necessitates a more rigorous analytical approach and confirms the non-interchangeability of these compounds.

Spectral Identity
Context-dependent
Limited public data
Requires in-house identity verification
3-isomer spectra not a valid reference
Analytical Chemistry Quality Control Spectroscopy

Positional Isomerism Dictates pKa and Lipophilicity

The position of the allyloxy substituent fundamentally alters the acid strength and lipophilicity of the molecule, which are critical parameters in biological and formulation applications. The 3-isomer has a predicted pKa of 4.36 ± 0.10 . For the 2-isomer, the proximity of the electron-withdrawing oxygen to the carboxylic acid group will likely lower the pKa and alter its lipophilicity (logP/logD). While exact experimental values for the 2-isomer are not readily available, this expected difference is a key reason why these compounds cannot be used interchangeably in assays, as they will exhibit different ionization states and membrane permeability at physiological pH. The 3-isomer's predicted pKa and associated properties serve as a quantitative baseline against which the 2-isomer's distinct profile must be measured.

pKa & Lipophilicity
Class-level
pKa lower than 4.36 (pred.)
May alter biological assay behavior
Predicted difference; experimental data needed
Medicinal Chemistry Physicochemical Properties Drug Design

Optimal Research and Industrial Application Scenarios for 2-(Prop-2-en-1-yloxy)propanoic Acid (CAS 96692-32-9)


Building Block for Complex Heterocycle Synthesis

This compound is best suited for research programs focused on constructing novel heterocyclic frameworks, particularly those involving intramolecular cycloadditions. Its 2-allyloxy substitution pattern is a prerequisite for forming specific ring systems, such as pyridazino[6,1-c][1,4]oxazines, a structural motif inaccessible from its 3-substituted isomer [1]. Researchers in medicinal chemistry and agrochemical discovery will find this scaffold invaluable for generating structurally diverse compound libraries.

In-House Preparation of Specialty Building Blocks via Hydrolysis

For laboratories with synthetic chemistry capabilities, the documented 83% yield protocol for synthesizing the target acid from its ethyl ester precursor offers a strategic advantage [1]. This route allows for the generation of the compound on-demand, potentially at lower cost and with greater control over purity and batch-to-batch consistency compared to commercial sourcing. This is particularly relevant for research groups requiring large quantities or specialized derivatives for extended studies.

Physicochemical Property Studies in Isomer-Dependent Systems

The clear differences in density (1.147 g/mL for the 2-isomer vs. 1.06 g/mL for the 3-isomer) and predicted pKa between the 2- and 3-substituted isomers make this compound an excellent candidate for fundamental studies exploring the relationship between molecular structure and physical properties . Researchers in physical organic chemistry, formulation science, and analytical method development can use this compound as a model system to investigate how subtle changes in substitution pattern influence behavior in solution and during chromatographic separation.

Analytical Standard for Differentiation from Common Isomers

Given the commercial availability and more extensive public data for the 3-isomer, there is a significant risk of misidentification in research laboratories. 2-(Prop-2-en-1-yloxy)propanoic acid is therefore a critical reference standard for analytical chemists and quality control personnel who must differentiate between these two positional isomers in reaction mixtures or raw material batches [2]. Its use ensures the accurate characterization of synthetic products and the verification of material identity in procurement processes.

Application
Selection Property
Validation Focus
Heterocycle synthesis research
2-allyloxy scaffold for cycloadditions
Intramolecular ring-closure pathway
In-house building-block preparation
Reported ester hydrolysis protocol
Yield and purity control from ethyl ester
Physicochemical property studies
Isomer-dependent density and pKa
Solution behavior, chromatographic separation
Analytical identity verification
Spectral differentiation from common isomer
Identity confirmation, impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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